molecular formula C18H18 B569892 1,2,6,9-Tetramethylphenanthrene CAS No. 204256-39-3

1,2,6,9-Tetramethylphenanthrene

Cat. No.: B569892
CAS No.: 204256-39-3
M. Wt: 234.342
InChI Key: XFJWRZAPBOJONX-UHFFFAOYSA-N
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Description

1,2,6,9-Tetramethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18. It is a derivative of phenanthrene, characterized by the presence of four methyl groups at the 1, 2, 6, and 9 positions on the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,6,9-Tetramethylphenanthrene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of phenanthrene with methylating agents under controlled conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can introduce methyl groups at specific positions on the phenanthrene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods typically employ catalytic processes and optimized reaction conditions to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,2,6,9-Tetramethylphenanthrene involves its interaction with molecular targets and pathways within biological systems. While specific details on its mechanism are limited, it is known to interact with cellular components, potentially affecting various biochemical pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to other methylated phenanthrene derivatives .

Properties

IUPAC Name

1,2,6,9-tetramethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-11-5-7-15-13(3)10-17-14(4)12(2)6-8-16(17)18(15)9-11/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJWRZAPBOJONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC3=C2C=CC(=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697817
Record name 1,2,6,9-Tetramethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204256-39-3
Record name 1,2,6,9-Tetramethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: The study mentions that 1,2,6,9-Tetramethylphenanthrene displayed a different accumulation pattern compared to other PAHs like 2-methyldibenzothiophene in clams. What could explain this difference?

A1: While the study [] observes different accumulation patterns between this compound and compounds like 2-methyldibenzothiophene, it doesn't offer a definitive explanation for this difference. Several factors could contribute to this observation:

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